molecular formula C10H12ClNO2 B13599300 2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid

2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid

Cat. No.: B13599300
M. Wt: 213.66 g/mol
InChI Key: CXIIESGNKPKHIW-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, characterized by the presence of an amino group, a carboxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylbenzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 2-chloro-3-methylbenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent like sodium borohydride.

    Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 2-Amino-3-(3-chlorophenyl)propanoic acid
  • 2-Amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(2-chloro-3-methylphenyl)propanoic acid is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-amino-3-(2-chloro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6-3-2-4-7(9(6)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)

InChI Key

CXIIESGNKPKHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

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